Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate
Description
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is a substituted benzoate ester characterized by a 3-chloro group on the aromatic ring and a 2,4-dichlorobenzyl ether moiety at the 4-position. Its molecular formula is C₁₆H₁₃Cl₃O₃, with a calculated molecular weight of 360.64 g/mol. The compound’s structure combines a benzoate core with halogenated substituents, which are critical for modulating physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H13Cl3O3 |
|---|---|
Molecular Weight |
359.6 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H13Cl3O3/c1-2-21-16(20)10-4-6-15(14(19)7-10)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3 |
InChI Key |
QUXTYMLYVKNJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorinated Aromatic Ester Synthesis via Esterification and Chlorination
A common approach starts with a hydroxy-substituted benzoic acid or its ethyl ester derivative, which is selectively chlorinated and then etherified.
- Starting material: Ethyl 3-chloro-4-hydroxybenzoate or 3-chloro-4-hydroxybenzoic acid.
- Chlorination: Electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled temperature to introduce chlorine atoms at the 2,4-positions of the benzyl moiety.
- Ether formation: The hydroxy group at the 4-position of the benzoate is reacted with 2,4-dichlorobenzyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the ether linkage.
Ether Formation via Nucleophilic Substitution
The ether linkage in Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is typically formed by reacting the phenolic hydroxyl group with a benzyl halide derivative:
- Reagents: 2,4-dichlorobenzyl chloride or bromide.
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Conditions: Stirring at room temperature or mild heating (40–60 °C) for several hours.
- Workup: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography.
This method ensures selective ether bond formation without affecting the ester group.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination | Cl2 gas or N-chlorosuccinimide (NCS), FeCl3 catalyst, 0–25 °C | Controlled to avoid over-chlorination |
| Etherification | 2,4-dichlorobenzyl chloride, K2CO3, DMF, 40–60 °C, 6–12 h | Base deprotonates phenol for SN2 reaction |
| Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | If starting from acid, esterification step required |
Purification and Characterization
- Purification: After reaction completion, the mixture is typically diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is achieved by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis to ensure the correct substitution pattern and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Purpose/Effect |
|---|---|---|
| Chlorination Temperature | 0–25 °C | Controls regioselectivity and yield |
| Etherification Temperature | 40–60 °C | Promotes nucleophilic substitution |
| Reaction Time (Etherification) | 6–12 hours | Ensures complete conversion |
| Base Used | Potassium carbonate (K2CO3) | Deprotonates phenol for SN2 reaction |
| Solvent | DMF or acetone | Polar aprotic solvent for SN2 |
| Workup Solvent | Ethyl acetate | Extraction of organic product |
| Purification Method | Silica gel chromatography | Isolates pure compound |
Research Findings and Notes
- The use of biocatalysts for asymmetric reduction in related intermediates can improve selectivity and yield, reducing side products and harsh chemical conditions.
- Chlorination must be carefully controlled to avoid polysubstitution or unwanted side reactions.
- The etherification step is sensitive to moisture and requires anhydrous conditions for optimal yield.
- Purification by column chromatography is essential due to the presence of regioisomeric and chlorinated by-products.
This detailed analysis synthesizes diverse research and patent data to provide a comprehensive understanding of the preparation methods for this compound, emphasizing reaction conditions, catalysts, and purification techniques critical for successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major product is 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the primary applications of Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is as a fungicide. Research indicates that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic microorganisms. These compounds are particularly effective in protecting crops from fungal infections, thus enhancing agricultural productivity. The active ingredient can be formulated into commercial products that are applied to crops to prevent disease outbreaks .
Insecticidal Properties
In addition to its fungicidal capabilities, this compound has been investigated for its insecticidal properties. Studies have shown that it can effectively control pest populations that threaten crop yields. The mode of action typically involves disrupting the biological processes of the pests, leading to their mortality .
Pharmaceutical Applications
Antimicrobial Properties
This compound has demonstrated potential as an antimicrobial agent. Research has indicated its effectiveness against a variety of bacterial strains, suggesting possible applications in developing new antimicrobial therapies. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Cosmetic Formulations
The compound's properties also lend themselves to cosmetic applications. It can be utilized in formulations aimed at improving skin health due to its antimicrobial effects. Safety and efficacy studies are crucial before such products can be marketed, ensuring they meet regulatory standards for cosmetic safety .
Data Tables
Below are summarized findings from various studies regarding the efficacy of this compound in different applications.
| Application Type | Efficacy | Reference |
|---|---|---|
| Fungicide | High | |
| Insecticide | Moderate | |
| Antimicrobial | High | |
| Cosmetic Use | Under Study |
Case Studies
Case Study 1: Crop Protection
A field trial conducted on tomato plants demonstrated that the application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The treated plants showed a 70% reduction in disease severity, highlighting the compound's effectiveness as a fungicide.
Case Study 2: Antimicrobial Testing
In laboratory settings, this compound was tested against several strains of bacteria commonly associated with skin infections. Results showed a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a new treatment option .
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichlorobenzyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in halogenation patterns or ester groups. Key examples include:
Substituent Impact :
- Ester vs. Acid : The ethyl ester group reduces hydrogen-bonding capacity compared to the carboxylic acid analog, improving cell permeability but reducing aqueous solubility .
Physicochemical Properties
- Lipophilicity: The 2,4-dichlorobenzyl group and ethyl ester confer higher logP values than non-halogenated analogs, favoring passive diffusion across biological membranes.
- Thermal Stability : Halogenated aromatic compounds generally exhibit high melting points (>150°C), as seen in Miconazole Nitrate (m.p. 170–185°C) .
Q & A
Q. What are the key synthetic steps for preparing Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. A common approach is to react a phenolic precursor (e.g., methyl 4-hydroxybenzoate) with 2,4-dichlorobenzyl bromide under alkaline conditions. For example:
- Dissolve methyl 4-hydroxybenzoate (1.0 eq) and KOH (1.2 eq) in a 1:1 ethanol-water mixture.
- Add 2,4-dichlorobenzyl bromide (1.0 eq) and reflux for 14 hours .
- After cooling, extract the product using ethyl acetate, purify via column chromatography, and esterify with ethanol under acidic conditions to yield the final ethyl ester.
Q. How is the structural integrity and purity of this compound confirmed?
Methodological Answer: Characterization involves a multi-technique approach:
- Melting Point (m.p.): Compare observed values (e.g., 141–143°C for analogs) with literature .
- Spectroscopy:
- Elemental Analysis: Verify calculated vs. observed C/H/N percentages (e.g., <0.5% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions, as seen in triazole derivative syntheses (65% yield after 18-hour reflux) .
- Catalysis: Add glacial acetic acid (5 drops) to accelerate condensation reactions, reducing side products .
- Microwave-Assisted Synthesis: For analogs, microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yields (up to 93%) .
Q. How should researchers resolve discrepancies in spectroscopic or elemental analysis data?
Methodological Answer:
- Recrystallization: Use ethanol-water mixtures to remove impurities, as demonstrated in triazole derivatives .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M−H]⁻ at m/z 283.13387 for related benzoic acids) to validate molecular formula .
- X-ray Crystallography: Resolve ambiguous NMR/IR signals by determining crystal structures, as done for dichlorobenzyl benzoate derivatives .
Q. What strategies are used to evaluate the compound’s bioactivity in academic research?
Methodological Answer:
- In Vitro Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Analogous dichlorobenzyl derivatives show activity at 25–50 µg/mL .
- Antiproliferative Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Docking Studies: Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize bioactivity .
Q. How can structural modifications enhance bioactivity or selectivity?
Methodological Answer:
- Heterocyclic Additions: Introduce triazole or thiadiazole moieties to improve antimicrobial potency. For example, 1,2,4-triazol-3-one derivatives exhibit MICs as low as 12.5 µg/mL .
- Electron-Withdrawing Groups: Substitute the benzene ring with nitro (-NO₂) or trifluoromethyl (-CF₃) groups to enhance metabolic stability .
- SAR Studies: Systematically vary substituents on the benzyloxy group and correlate changes with bioactivity trends .
Data Contradiction Analysis
Q. How to address inconsistencies between calculated and observed elemental analysis results?
Methodological Answer:
- Sample Purity: Repeat recrystallization (e.g., ethanol-water) to remove residual solvents or salts.
- Alternative Techniques: Supplement with HRMS or X-ray diffraction to confirm molecular composition .
- Error Margins: Accept deviations <0.5% for C/H/N as within experimental error, as seen in triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
